molecular formula C23H15FO4 B11259137 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate

Cat. No.: B11259137
M. Wt: 374.4 g/mol
InChI Key: YXILMIVHXJRJGI-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have significant biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 2-fluorobenzoate is unique due to the presence of both the coumarin and fluorobenzoate moieties, which confer distinct biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C23H15FO4

Molecular Weight

374.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 2-fluorobenzoate

InChI

InChI=1S/C23H15FO4/c1-14-18-13-16(27-22(25)17-9-5-6-10-19(17)24)11-12-20(18)28-23(26)21(14)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

YXILMIVHXJRJGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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